3-Fluoro-4,4-dimethoxypiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4,4-dimethoxypiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO2/c1-10-7(11-2)3-4-9-5-6(7)8/h6,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXSMDOXDOXMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302871 | |
| Record name | 3-Fluoro-4,4-dimethoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355006-64-3 | |
| Record name | 3-Fluoro-4,4-dimethoxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355006-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4,4-dimethoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 3 Fluoro 4,4 Dimethoxypiperidine
Strategies for the Stereocontrolled Construction of the Piperidine (B6355638) Ring System
The formation of the piperidine core is a fundamental aspect of the synthesis of 3-Fluoro-4,4-dimethoxypiperidine. Various strategies can be employed to construct this heterocyclic system with control over the stereochemistry, which is crucial for the final compound's biological activity.
Cyclization Reactions for Piperidine Core Formation
Intramolecular cyclization reactions are a powerful tool for the synthesis of piperidine rings. One common approach involves the Dieckmann condensation of N-substituted di-esters. For instance, N-benzyl-bis(β-ethoxycarbonylethyl)amine can undergo intramolecular cyclization to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield N-benzyl-4-piperidone. This N-protected piperidone serves as a key intermediate for subsequent fluorination and ketalization steps.
Another strategy involves the cyclization of alkenyl N-tosylamides, which can be promoted by BF3-activated aryliodine(III) carboxylates to construct 3-fluoropiperidines. researchgate.netkg.ac.rs These reactions proceed through an iodiranium(III) ion intermediate, followed by a diastereodetermining 5-exo-cyclization. researchgate.netkg.ac.rs The stereochemical outcome of such cyclizations is highly dependent on the substrate and the reaction conditions.
| Starting Material | Reagents and Conditions | Product | Key Features |
| Alkenyl N-tosylamide | BF3-activated aryliodine(III) carboxylates | 3-Fluoropiperidine (B1141850) derivative | Direct incorporation of fluorine during cyclization. researchgate.netkg.ac.rs |
| N-benzyl-bis(β-ethoxycarbonylethyl)amine | Base (e.g., NaOEt) | N-benzyl-4-piperidone | Formation of the piperidine core from acyclic precursors. |
Ring Expansion and Contraction Approaches to this compound
While less common for this specific target, ring expansion and contraction reactions represent alternative strategies for piperidine synthesis. For example, appropriately substituted pyrrolidines could potentially undergo ring expansion to form the desired piperidine ring. However, the application of these methods for the direct synthesis of this compound is not well-documented in the literature and would require significant methodological development.
Installation and Manipulation of the 4,4-Dimethoxy Functionality
The 4,4-dimethoxy group is a protected form of a ketone, and its installation is a critical step in the synthesis of the target compound.
Acetal (B89532) Formation from 4-Oxopiperidine Precursors
The most direct method for introducing the 4,4-dimethoxy functionality is through the ketalization of a 4-oxopiperidine precursor, such as N-benzyl-3-fluoropiperidin-4-one. This reaction is typically carried out by treating the ketone with an excess of methanol (B129727) or an orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst.
Common acid catalysts for this transformation include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or a Lewis acid. The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the acetal. This can be achieved by using a Dean-Stark apparatus or by the inclusion of a dehydrating agent.
| Ketone Precursor | Reagents and Conditions | Product |
| N-benzyl-3-fluoropiperidin-4-one | Methanol, Acid Catalyst (e.g., p-TsOH) | N-benzyl-3-fluoro-4,4-dimethoxypiperidine |
| N-benzyl-3-fluoropiperidin-4-one | Trimethyl orthoformate, Acid Catalyst | N-benzyl-3-fluoro-4,4-dimethoxypiperidine |
Regioselective Functionalization at the C-4 Position
The regioselective functionalization at the C-4 position of a pre-existing piperidine ring is another viable strategy. Starting from a suitable piperidine derivative, a ketone functionality can be introduced at the C-4 position, which is then converted to the dimethyl ketal. However, for the synthesis of this compound, it is more practical to start with a 4-piperidone (B1582916) and introduce the fluorine atom at the C-3 position.
Asymmetric Fluorination Techniques at the C-3 Position
The introduction of the fluorine atom at the C-3 position with control of stereochemistry is a key challenge in the synthesis of this compound. Asymmetric fluorination can be achieved through various methods, including the use of chiral fluorinating agents or by the fluorination of chiral enamines or enolates derived from N-protected 4-piperidones.
One approach involves the diastereoselective fluorination of a chiral enamine derived from an N-protected 4-piperidone and a chiral auxiliary. Alternatively, the enolate of an N-protected 4-piperidone can be formed using a strong base, such as lithium diisopropylamide (LDA), and then reacted with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). The stereochemical outcome of this reaction can be influenced by the choice of the N-protecting group and the reaction conditions.
The synthesis of separable cis- and trans-2-allyl-3-fluoropiperidines has been reported through an electrophilic fluorination-allylation sequence of an N-Cbz protected piperidine derivative, highlighting the possibility of controlling the stereochemistry at the C-3 position. researchgate.net
| Substrate | Reagents and Conditions | Diastereomeric Ratio (cis:trans) |
| N-Cbz-piperidine derivative | Electrophilic fluorinating agent, Allylating agent | Mixture of diastereomers |
Following the successful synthesis of the N-protected this compound, the final step involves the removal of the N-protecting group. For an N-benzyl group, this is commonly achieved through catalytic hydrogenation. A typical procedure involves the use of palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. mdma.chmdma.ch This deprotection step yields the final target compound, this compound.
Electrophilic Fluorination Strategies for Stereoselective Introduction of Fluorine
Electrophilic fluorination is a primary method for introducing a fluorine atom onto a nucleophilic carbon center. In the context of synthesizing 3-fluoropiperidines, this typically involves the reaction of an enolate, silyl (B83357) enol ether, or an electron-rich enamine derived from a corresponding N-protected piperidin-4-one with an electrophilic fluorine source ("F+").
A common and effective electrophilic fluorinating agent is Selectfluor® (F-TEDA-BF4). mdpi.com For the synthesis of a 3-fluoro-4-keto-piperidine precursor, an N-protected piperidin-4-one can be converted to its corresponding silyl enol ether. Subsequent treatment with Selectfluor® introduces the fluorine atom at the C3 position. scientificupdate.com The resulting α-fluoroketone can then be converted to the 4,4-dimethoxy ketal under standard ketalization conditions.
Another strategy involves the electrophilic fluorination of 1,2-dihydropyridines. These precursors can be reacted with Selectfluor® to yield 3-fluoro-3,6-dihydropyridines, which can be further functionalized. mdpi.com The stereochemical outcome of electrophilic fluorination is highly dependent on the substrate, the steric environment of the reaction center, and the reaction conditions, often requiring careful optimization to achieve the desired diastereoselectivity.
Table 1: Comparison of Selected Electrophilic Fluorinating Agents
| Reagent Name | Chemical Name | Characteristics |
| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Crystalline solid, easy to handle, commercially available, widely used. mdpi.comscientificupdate.com |
| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Solid reagent, provides "F+" for fluorination of various nucleophiles. |
| N-Fluoropyridinium Salts | e.g., N-Fluoropyridinium triflate | Highly reactive agents, effective for fluorinating electron-rich aromatic and enolate systems. |
Nucleophilic Fluorination Pathways and Their Optimization
Nucleophilic fluorination provides an alternative route where a fluoride (B91410) ion (F-) displaces a leaving group at the target position. For the synthesis of this compound, this would typically start from an N-protected piperidine precursor bearing a suitable leaving group (e.g., hydroxyl, mesylate, or tosylate) at the C3 position. The 4-position would ideally be protected as the dimethoxy ketal prior to the fluorination step to avoid side reactions.
A significant challenge in nucleophilic fluorination is the poor nucleophilicity and high basicity of the fluoride ion in many solvents, which can lead to competing elimination reactions. ucla.edu To overcome this, various fluoride sources and reaction conditions have been developed. Hydrogen fluoride (HF) complexes, such as pyridine-HF (Olah's reagent) or triethylamine-HF, are effective reagents. nih.gov A more recently developed reagent, DMPU/HF, has shown high efficiency and improved diastereoselectivity in fluoro-Prins cyclization reactions to form fluorinated piperidines and may be applicable in substitution reactions. nih.gov
The use of anhydrous fluoride salts like cesium fluoride (CsF) or spray-dried potassium fluoride (KF) in polar aprotic solvents (e.g., DMF, DMSO) with phase-transfer catalysts is another common approach. Tetrabutylammonium fluoride (TBAF) is also used, though its basicity and hygroscopicity require careful control of the reaction conditions to favor substitution over elimination. nih.govnih.gov Optimization of the solvent, temperature, and choice of leaving group is critical for maximizing the yield of the desired 3-fluoropiperidine. nih.gov
Stereochemical Control in 3-Fluoropiperidine Synthesis
Controlling the stereochemistry at the newly formed C-F bond is paramount, as different stereoisomers can have vastly different biological activities. Several strategies have been developed to achieve stereocontrol in the synthesis of 3-fluoropiperidines.
One powerful method is the hydrogenation of a fluorinated pyridine (B92270) precursor. nih.govacs.org The hydrogenation of 3-fluoropyridines, often using heterogeneous catalysts like palladium on carbon (Pd/C) or homogeneous catalysts like rhodium complexes, can proceed with high cis-selectivity. nih.govacs.org This approach establishes a defined relative stereochemistry between the C3-fluorine and substituents at other ring positions. The use of chiral auxiliaries or catalysts can enable enantioselective hydrogenation, providing access to specific enantiomers. acs.org
Asymmetric cyclization reactions are also employed. For instance, the enantioselective fluorocyclization of pent-4-en-1-amines, catalyzed by chiral reagents, can produce enantioenriched 3-fluoropiperidines. researchgate.net Furthermore, enzymatic methods, such as dynamic asymmetric transamination of a fluoroketone precursor, offer a highly selective route to specific stereoisomers of 3-fluoro-4-aminopiperidines, which could be subsequently modified. scientificupdate.com
The stereochemical outcome is also influenced by intramolecular forces. In protonated 3-fluoropiperidines, a favorable dipole interaction between the axial C-F bond and the axial N-H+ bond can make the all-cis isomer (with axial fluorine) the thermodynamically preferred conformation. scientificupdate.comacs.org This effect can be exploited in purification or isomerization steps.
Divergent Synthetic Routes to this compound Derivatives
Divergent synthesis is a strategy that allows for the creation of multiple, structurally distinct compounds from a single common intermediate by varying the reaction conditions or reagents. nih.gov This approach is highly efficient for building libraries of related compounds for structure-activity relationship (SAR) studies.
For this compound derivatives, a hypothetical divergent route could begin with an N-protected piperidin-4-one. This precursor could be converted to a key intermediate, such as an N-protected 3-bromo-1,2,5,6-tetrahydropyridine-4,4-dimethoxy ketal. From this intermediate, divergent pathways could be established:
Nucleophilic Addition: Reaction with different nucleophiles at the C5-C6 double bond followed by reduction could introduce diversity at those positions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C3-bromo position could install various substituents before a final fluorination step using a different methodology.
Regiodivergent Functionalization: By selecting different catalysts or conditions, it may be possible to functionalize different positions of a dihydropyridine (B1217469) intermediate, leading to a range of regioisomers. nih.gov
This strategy allows for the flexible and efficient generation of a library of analogs based on the core this compound scaffold.
Protective Group Chemistry in the Synthesis of this compound (e.g., N-protection)
The use of protecting groups is fundamental in the multi-step synthesis of complex molecules like this compound. jocpr.com The piperidine nitrogen is nucleophilic and basic, and it must be protected to prevent unwanted side reactions during steps like fluorination, metallation, or coupling. nih.gov The choice of the N-protecting group is critical and depends on its stability to the planned reaction conditions and the ease of its eventual removal. jocpr.com
The most common N-protecting groups used in piperidine synthesis are carbamates, such as tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). nih.goviris-biotech.de
Boc Group: This group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). nih.goviris-biotech.de It is frequently used in syntheses involving organometallic reagents or strong bases. google.com
Cbz Group: The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation (e.g., H2, Pd/C), which simultaneously reduces other functionalities like alkenes or alkynes. nih.govacs.org
Fmoc Group: This group is stable to acidic and hydrogenolytic conditions but is cleaved by mild bases, such as piperidine in DMF. iris-biotech.decreative-peptides.com Its lability to base makes it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.
The 4,4-dimethoxy group itself serves as a protecting group (a ketal) for a ketone at the C4 position, preventing its reaction during steps like fluorination at the adjacent C3 position. The selection of an orthogonal protecting group strategy, where different groups can be removed selectively without affecting others, is key to the successful synthesis of complex targets. iris-biotech.de
Table 2: Common N-Protecting Groups for Piperidine Synthesis
| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | -(C=O)O-C(CH₃)₃ | Strong acid (e.g., TFA, HCl) nih.gov | Stable to base, hydrogenation, nucleophiles. |
| Benzyloxycarbonyl | Cbz | -(C=O)O-CH₂-Ph | Catalytic Hydrogenation (H₂, Pd/C) nih.govacs.org | Stable to acid and base. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | -(C=O)O-CH₂-Fluorenyl | Mild base (e.g., Piperidine) iris-biotech.decreative-peptides.com | Stable to acid and hydrogenation. |
Chemical Reactivity and Transformative Chemistry of 3 Fluoro 4,4 Dimethoxypiperidine
Reactions Involving the Acetal (B89532) Moiety at C-4
The dimethoxy acetal at the C-4 position of 3-Fluoro-4,4-dimethoxypiperidine serves as a protected form of a ketone. Its reactivity is primarily governed by its susceptibility to hydrolysis under acidic conditions and its stability in neutral to basic media.
Controlled Hydrolysis and Derivatization to 4-Oxopiperidines
The primary reaction of the 4,4-dimethoxy acetal is its hydrolysis to the corresponding 4-oxopiperidine. This transformation is typically achieved under acidic conditions, where protonation of one of the methoxy (B1213986) groups initiates the reaction cascade. bham.ac.ukncert.nic.inpearson.comyoutube.com The mechanism involves the formation of a hemiacetal intermediate, which then eliminates methanol (B129727) to yield a protonated ketone. Subsequent deprotonation affords the final 4-oxopiperidine product.
The ease of this hydrolysis makes the dimethoxy acetal an effective protecting group for the ketone functionality. libretexts.orgnumberanalytics.com This strategy allows for chemical modifications at other positions of the piperidine (B6355638) ring, such as the nitrogen atom or the C-3 position, under conditions that would otherwise be incompatible with a free ketone. A variety of aqueous mineral acids or Lewis acids can be employed to facilitate this deprotection.
Table 1: Representative Conditions for the Hydrolysis of this compound
| Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Product |
| 1 M HCl (aq) | THF | Room Temperature | 4-8 | 3-Fluoro-4-oxopiperidine |
| Acetic Acid/Water | Dioxane | 50-80 | 6-12 | 3-Fluoro-4-oxopiperidine |
| p-Toluenesulfonic acid | Acetone/Water | Room Temperature | 2-6 | 3-Fluoro-4-oxopiperidine |
This table presents hypothetical data based on typical acetal hydrolysis reactions.
Transacetalization and Exchange Reactions
Transacetalization, or ketal exchange, offers a method to modify the acetal group itself without proceeding to the ketone. This reaction involves treating this compound with a different diol or alcohol in the presence of an acid catalyst. This equilibrium-driven process can be used to install a different acetal, such as a more robust cyclic acetal (e.g., from ethylene (B1197577) glycol), which can offer different stability profiles. organic-chemistry.org The removal of methanol from the reaction mixture can drive the equilibrium towards the formation of the new acetal.
Stability and Reactivity of the Dimethoxy Acetal Under Various Conditions
A key feature of the dimethoxy acetal is its stability under neutral and basic conditions. bham.ac.uklibretexts.org This orthogonality allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected ketone at C-4. For instance, N-alkylation, N-acylation, or reactions involving the C-F bond can be carried out in the presence of the acetal. The acetal is generally unreactive towards nucleophiles and common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride under standard conditions. bham.ac.uklibretexts.org
C-F Bond Activation and Functionalization at C-3
The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. However, recent advances in catalysis have provided avenues for the functionalization of even unactivated alkyl fluorides.
Nucleophilic Substitutions of the C-F Bond
Direct nucleophilic substitution of the fluorine atom in this compound is expected to be difficult due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. fiveable.me Such reactions typically require harsh conditions or activation of the C-F bond. Intramolecular nucleophilic substitution, where the nucleophile is tethered to the piperidine ring, can be more facile due to favorable entropic factors. cas.cn However, for intermolecular reactions with external nucleophiles, significant activation is generally necessary. The use of strong Lewis acids to coordinate to the fluorine atom can enhance its leaving group ability, but this approach can also promote side reactions.
Transition-Metal Catalyzed Cross-Coupling Reactions Involving the Fluorine Atom
A more promising strategy for the functionalization of the C-F bond lies in transition-metal-catalyzed cross-coupling reactions. While the cross-coupling of aryl and vinyl fluorides is more established, recent breakthroughs have enabled the use of unactivated alkyl fluorides as coupling partners. ciac.jl.cn Catalytic systems based on cobalt or palladium have shown promise in coupling unactivated secondary alkyl fluorides with organometallic reagents, such as Grignard reagents or organozinc compounds. organic-chemistry.orgresearchgate.netnih.govdocumentsdelivered.comnih.gov
These reactions are thought to proceed through a mechanism that avoids direct C-F bond cleavage via oxidative addition in some cases, potentially involving single-electron transfer pathways or the formation of metallate intermediates. The development of these methods opens up the possibility of forming new carbon-carbon or carbon-heteroatom bonds at the C-3 position of the piperidine ring, starting from this compound.
Table 2: Potential Transition-Metal Catalyzed Cross-Coupling Reactions of this compound
| Catalyst System | Coupling Partner | Solvent | Ligand/Additive | Product Type |
| CoCl₂ | Alkyl Grignard (R-MgBr) | THF | LiI / 1,3-Pentadiene | 3-Alkyl-4,4-dimethoxypiperidine |
| Pd(OAc)₂ / Ni(cod)₂ | Arylboronic acid (Ar-B(OH)₂) | Toluene | Phosphine Ligand | 3-Aryl-4,4-dimethoxypiperidine |
| [Pd(cinnamyl)Cl]₂ | Organozinc (R₂Zn) | NMP | N-Heterocyclic Carbene | 3-Alkyl/Aryl-4,4-dimethoxypiperidine |
This table presents hypothetical examples of cross-coupling reactions based on recent literature for unactivated alkyl fluorides.
Reactivity of the Piperidine Nitrogen
The lone pair of electrons on the nitrogen atom of the piperidine ring is central to its chemical reactivity, participating in a variety of bond-forming reactions. The presence of the electronegative fluorine atom at the C-3 position and the dimethoxy group at the C-4 position significantly influences the nucleophilicity and basicity of this nitrogen.
N-Alkylation and N-Acylation Reactions
The secondary amine functionality of this compound readily undergoes N-alkylation and N-acylation reactions, providing a straightforward avenue for the introduction of a wide range of substituents.
N-Alkylation typically proceeds via nucleophilic substitution, where the piperidine nitrogen attacks an alkyl halide or another suitable electrophile. Common alkylating agents include alkyl iodides, bromides, and triflates. The reaction is often carried out in the presence of a base to neutralize the acid generated during the reaction, thereby preventing the formation of the unreactive piperidinium (B107235) salt. researchgate.net The choice of base and solvent can be critical to optimize the reaction yield and prevent over-alkylation to the quaternary ammonium (B1175870) salt. researchgate.net
| Reagent/Conditions | Product Type | General Applicability |
| Alkyl halide (e.g., RI, RBr), Base (e.g., K₂CO₃, Et₃N) | N-Alkyl-3-fluoro-4,4-dimethoxypiperidine | Broad, for primary and some secondary alkyl groups |
| Reductive amination (Aldehyde/Ketone, Reducing agent) | N-Alkyl-3-fluoro-4,4-dimethoxypiperidine | Effective for a wide range of aldehydes and ketones |
N-Acylation involves the reaction of the piperidine with an acylating agent such as an acyl chloride, acid anhydride (B1165640), or an activated ester. These reactions are generally high-yielding and are often performed in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. arkat-usa.org A variety of coupling reagents, such as those based on carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP), can also be employed to facilitate the formation of the amide bond from a carboxylic acid and the piperidine. arkat-usa.orgresearchgate.net
| Acylating Agent | Product Type | General Applicability |
| Acyl chloride (RCOCl) | N-Acyl-3-fluoro-4,4-dimethoxypiperidine | Highly reactive, suitable for a wide range of acyl groups |
| Acid anhydride ((RCO)₂O) | N-Acyl-3-fluoro-4,4-dimethoxypiperidine | Good reactivity, often used for acetylation |
| Carboxylic acid + Coupling reagent | N-Acyl-3-fluoro-4,4-dimethoxypiperidine | Versatile, allows for the coupling of various carboxylic acids |
Formation of N-Heterocyclic Derivatives
The piperidine nitrogen of this compound can serve as a nucleophile in reactions that lead to the formation of fused or spiro N-heterocyclic derivatives. For instance, reaction with bifunctional electrophiles can lead to the construction of new rings. An example of such a transformation could involve the reaction with an α,β-unsaturated ester followed by intramolecular cyclization.
Furthermore, intramolecular reactions of suitably functionalized N-substituted derivatives of this compound can provide access to novel bicyclic systems. For example, an N-alkylated derivative bearing a leaving group at the appropriate position on the alkyl chain could undergo intramolecular cyclization to form a fused ring system. While specific examples for this compound are not extensively documented, the principles of N-heterocycle synthesis suggest its utility as a building block. mdpi.com
Protonation and Basicity Studies
The basicity of the piperidine nitrogen is a fundamental property that governs its behavior in biological systems and its reactivity in chemical transformations. The pKa of the conjugate acid of a piperidine is a quantitative measure of its basicity. The presence of the electron-withdrawing fluorine atom at the 3-position is expected to decrease the basicity of the nitrogen atom through a negative inductive effect. masterorganicchemistry.comcambridgemedchemconsulting.com
Studies on 3-fluoropiperidine (B1141850) have shown that its pKa is indeed lower than that of piperidine. yuntsg.com The pKa of piperidine is approximately 11.1, while the pKa of 3-fluoropiperidine is around 9.3. yuntsg.commasterorganicchemistry.com This reduction in basicity is a direct consequence of the fluorine atom's ability to pull electron density away from the nitrogen, making its lone pair less available for protonation.
| Compound | pKa of Conjugate Acid | Reference |
| Piperidine | ~11.1 | masterorganicchemistry.com |
| 3-Fluoropiperidine | ~9.3 | yuntsg.com |
| 4-Fluoropiperidine | ~9.4 | yuntsg.com |
| Pyridine | ~5.2 | masterorganicchemistry.com |
Oxidative and Reductive Transformations of the Piperidine Scaffold
The piperidine ring in this compound can undergo both oxidative and reductive transformations, although these are less common than reactions at the nitrogen atom.
Oxidative transformations of the piperidine ring can lead to the formation of various products, including piperidones, tetrahydropyridines, or pyridines, depending on the oxidant and reaction conditions. For instance, oxidation of the C-N bond could lead to an iminium ion intermediate, which could be further transformed. The pyrolysis of perfluoro-N-fluoropiperidine has been reported to yield perfluoro-2,3,4,5-tetrahydropyridine, which represents a formal oxidation of the piperidine ring. rsc.org While this is an extreme example with a perfluorinated system, it illustrates the possibility of dehydrogenation.
Reductive transformations of the piperidine ring itself are not typical as it is already a saturated heterocycle. However, reductive processes are highly relevant in the synthesis of substituted piperidines from their aromatic precursors, pyridines. For example, the catalytic hydrogenation of appropriately substituted fluoropyridines is a common method for the preparation of fluorinated piperidines. nih.govacs.org This highlights the stability of the piperidine ring to reduction under conditions used to reduce aromatic systems.
Mechanistic Investigations of Key Transformations of this compound
The mechanisms of reactions involving this compound are dictated by the interplay of steric and electronic effects of its substituents.
A key mechanistic aspect in the reactivity of related 3-halopiperidines is the potential for the formation of a bicyclic aziridinium (B1262131) ion intermediate during N-alkylation reactions. d-nb.infonih.gov For 3-chloropiperidines, it has been shown that the reaction proceeds through an intramolecular SN2 reaction, where the piperidine nitrogen displaces the chloride to form a highly electrophilic aziridinium ion. This intermediate is then attacked by an external nucleophile. It is plausible that N-alkylation of this compound under certain conditions could also involve a similar, albeit likely slower, pathway due to the stronger C-F bond compared to the C-Cl bond.
Strategic Applications of 3 Fluoro 4,4 Dimethoxypiperidine As a Synthetic Building Block
Utilization in the Modular Synthesis of Complex Heterocyclic Systems
The structure of 3-Fluoro-4,4-dimethoxypiperidine and its derivatives is well-suited for the modular synthesis of intricate heterocyclic systems. The term "modular synthesis" refers to the stepwise and controlled assembly of a larger molecule from smaller, pre-functionalized units or "modules."
Research has demonstrated that functionalized 3-fluoropiperidines can be prepared through methods such as Palladium-catalyzed [4+2] annulation reactions. nih.gov This approach yields piperidine (B6355638) rings bearing multiple, orthogonally reactive functional groups. For instance, a 3-fluoropiperidine (B1141850) derivative can be synthesized to contain an imine, an ester, and an alkene, all of which can be chemoselectively modified in subsequent steps. nih.gov This multi-functionality allows for the piperidine ring to be used as a central scaffold, from which other heterocyclic rings can be constructed in a planned and modular fashion. For example, the nitrogen atom can participate in condensation or cyclization reactions, while the other functional handles can be used to build out different parts of a target molecule, leading to diverse and complex heterocyclic frameworks. scirp.org
Contribution to the Construction of Polycyclic Structures
Polycyclic structures, which contain two or more fused or bridged rings, are common in natural products and pharmacologically active molecules. The 3-fluoropiperidine scaffold is a valuable starting point for the synthesis of such complex systems.
One primary method for building polycyclic structures from a piperidine core is through annulation reactions, where a new ring is formed onto an existing one. The aforementioned Pd-catalyzed [4+2] annulation is a direct method for creating a bicyclic system where the piperidine ring is fused to another ring system. nih.gov Furthermore, derivatives of this compound can be designed to undergo intramolecular cyclization reactions. researchgate.net In such a strategy, a reactive side chain is attached to the piperidine ring (for example, at the nitrogen or carbon backbone). This side chain can then react with another part of the piperidine scaffold to close a new ring, forming a polycyclic structure. The fluorine atom and dimethoxy ketal in the title compound can influence the reactivity and stereochemical outcome of these cyclization reactions, providing a level of control over the formation of the final three-dimensional structure.
Precursor in the Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis
Asymmetric catalysis, the synthesis of predominantly one enantiomer of a chiral product, is a cornerstone of modern pharmaceutical development. This is often achieved using chiral auxiliaries or chiral ligands. A chiral auxiliary is a molecule that is temporarily attached to a starting material to direct a chemical reaction to occur with a specific stereochemistry. sigmaaldrich.com
This compound possesses a stereocenter at the C-3 position, meaning it exists as a pair of enantiomers. If these enantiomers are separated (a process known as resolution), the resulting enantiomerically pure compound can serve as a precursor for new chiral auxiliaries. sigmaaldrich.com The rigid structure of the piperidine ring, combined with the stereoelectronic influence of the C-F bond, can be exploited to control the facial selectivity of reactions on a substrate attached to the auxiliary. scientificupdate.com
Moreover, chiral fluorinated piperidines can be used to synthesize novel chiral ligands for metal-catalyzed asymmetric reactions. dicp.ac.cn The piperidine nitrogen and other potential donor atoms can coordinate to a metal center, creating a chiral environment that forces a catalyzed reaction to produce one enantiomer of the product preferentially. The synthesis of such chiral piperidines from pyridinium (B92312) salts has been demonstrated, highlighting a pathway to these valuable catalytic tools. dicp.ac.cn
Role in Scaffold Diversification for Combinatorial Chemistry Approaches
Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library, for high-throughput screening in drug discovery. niscpr.res.innih.gov The goal is to explore a wide chemical space to identify new lead compounds. The 3-fluoropiperidine framework is an excellent scaffold for such diversification due to its synthetic tractability and pharmacological relevance. nih.gov
Starting with the core of this compound, various substituents can be introduced at multiple positions. The nitrogen atom can be acylated, alkylated, or arylated with a diverse set of building blocks. The ketal at the C-4 position can be hydrolyzed to reveal a ketone, which can then undergo a wide range of carbonyl chemistry, such as reductive amination or Wittig reactions, to introduce further diversity. This allows for the creation of a large library of compounds from a single, advanced intermediate, saving time and resources in the drug discovery process. slideshare.netnih.gov
Table 1: Hypothetical Library Generation from a 3-Fluoropiperidine Scaffold This table illustrates how the 3-fluoropiperidine core can be used to generate a diverse chemical library by varying substituents at key positions.
| Entry | Scaffold Core | R¹ (at Nitrogen) | R² (from C4-ketone) | Hypothetical Final Compound Structure |
|---|---|---|---|---|
| 1 | 3-Fluoro-4-oxopiperidine | Benzyl | (reductive amination with) Aniline | N-Benzyl-4-anilino-3-fluoropiperidine |
| 2 | 3-Fluoro-4-oxopiperidine | Acetyl | (Wittig reaction with) Ph₃P=CHCO₂Et | Ethyl 2-(1-acetyl-3-fluoro-piperidin-4-ylidene)acetate |
| 3 | 3-Fluoro-4-oxopiperidine | 4-Chlorobenzoyl | (Grignard reaction with) MeMgBr | 1-(4-Chlorobenzoyl)-3-fluoro-4-methylpiperidin-4-ol |
| 4 | 3-Fluoro-4-oxopiperidine | SO₂Ph | (reductive amination with) Cyclopropylamine | 4-(Cyclopropylamino)-3-fluoro-1-(phenylsulfonyl)piperidine |
Integration into Multi-Component Reactions for Enhanced Synthetic Efficiency
Multi-component reactions (MCRs) are chemical reactions where three or more starting materials react in a single step to form a product that contains significant parts of all the initial components. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov
The piperidine nitrogen in this compound (or its deprotected amine form) makes it an ideal component for some of the most powerful MCRs, such as the Ugi and Passerini reactions. wikipedia.orgorganic-chemistry.org
Ugi Reaction: In the Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. organic-chemistry.org Using a 3-fluoropiperidine derivative as the amine component allows for the direct incorporation of this valuable scaffold into a complex, peptide-like molecule in a single, efficient step. nih.gov
Passerini Reaction: The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org While the piperidine itself is not a direct component, a derivative of it (e.g., an aldehyde- or carboxylic acid-functionalized piperidine) could be used as one of the three core reactants, thereby embedding the fluorinated ring into the product. researchgate.net
The ability to integrate the 3-fluoropiperidine scaffold into MCRs provides a powerful strategy for rapidly accessing diverse and complex molecules that would otherwise require lengthy, linear synthetic sequences.
Table 2: Exemplary Multi-Component Reaction with a 3-Fluoropiperidine Derivative This table illustrates the role of a 3-fluoropiperidine derivative as the amine component in a hypothetical Ugi four-component reaction.
| Reaction Type | Amine Component | Aldehyde | Carboxylic Acid | Isocyanide | Hypothetical Product Structure |
|---|---|---|---|---|---|
| Ugi 4-Component Reaction | This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 2-Acetamido-N-(tert-butyl)-N-(3-fluoro-4,4-dimethoxypiperidin-1-yl)-2-phenylacetamide |
Conformational Analysis and Stereochemical Investigations of 3 Fluoro 4,4 Dimethoxypiperidine
Conformational Preferences of the Piperidine (B6355638) Ring System
Chair and Boat Conformations and Interconversion Dynamics
The most stable conformation of the piperidine ring is typically the chair form. In this conformation, all bond angles are close to the ideal tetrahedral angle (109.5°), and steric hindrance between substituents is minimized. The chair conformation can exist in two forms that rapidly interconvert at room temperature through a process known as ring inversion or ring flipping.
During this interconversion, the ring passes through higher-energy transition states, including the boat and twist-boat conformations. The boat conformation is destabilized by torsional strain from eclipsing C-C bonds and by steric repulsion between the "flagpole" substituents. The twist-boat is a slightly more stable intermediate than the true boat form. The energy barrier for this interconversion is a key parameter, though specific experimental values for 3-Fluoro-4,4-dimethoxypiperidine are not extensively documented. However, for the parent piperidine ring, this barrier is on the order of 10-11 kcal/mol.
Influence of the Dimethoxy Acetal (B89532) on Ring Conformation
The presence of a 4,4-dimethoxy acetal group introduces significant conformational constraints. This gem-disubstitution at the C-4 position can influence the ring's shape and the equilibrium between the two chair conformers. While a single substituent on a piperidine ring typically has a preference for the equatorial position to minimize steric interactions, the gem-dimethoxy group does not have such a simple preference.
More importantly, the acetal group can engage in stereoelectronic interactions with the ring. An effect analogous to the anomeric effect in pyranose rings can be considered. wikipedia.org In such systems, there is a preference for an axial orientation of a substituent when there is a heteroatom in the ring. While the piperidine ring itself has a nitrogen atom, the 4,4-dimethoxy group can exhibit what is known as a "pseudo-anomeric effect," where electrostatic interactions between the methoxy (B1213986) groups and axial hydrogens at C-2 and C-6 can influence conformational stability. st-andrews.ac.uknih.gov For instance, studies on fluorinated methoxycyclohexanes have shown that electrostatic 1,3-diaxial interactions can lead to counter-intuitive axial preferences. st-andrews.ac.uknih.gov In this compound, the electron-withdrawing nature of the fluorine atom can further polarize the C-H bonds, potentially enhancing these 1,3-diaxial interactions and influencing the conformational equilibrium.
Stereoelectronic Effects of the Fluorine Atom at C-3
The high electronegativity and small size of the fluorine atom lead to potent stereoelectronic effects that can dominate the conformational preferences of the molecule, often overriding simple steric considerations.
Anomeric and Gauche Effects of the Fluorine Substituent
In 3-fluoropiperidine (B1141850) systems, a notable preference for the fluorine atom to occupy the axial position is often observed, a phenomenon that contradicts predictions based on steric bulk alone. nih.gov This preference is attributed to stabilizing hyperconjugative interactions. Specifically, a gauche interaction between the nitrogen lone pair and the C-F bond can be stabilizing.
The primary driving force for the axial preference is often described as a form of anomeric effect, involving the delocalization of electron density from the nitrogen lone pair (n) into the antibonding orbital of the C-F bond (σC-F). This n → σC-F interaction is maximized when the nitrogen lone pair and the C-F bond are anti-periplanar, a geometry that is achieved when the fluorine atom is in the axial position and the nitrogen lone pair is also axial (in the case of N-H or N-alkyl piperidines). This stabilization can overcome the steric repulsion that would normally disfavor an axial substituent.
The table below, based on computational and experimental data for parent 3-fluoropiperidine derivatives, illustrates the energetic preference for the axial conformer.
| Compound/Analog | Conformer Preference | ΔG (kcal/mol) (Solvent) | Reference |
| 3-Fluoropiperidine (TFA-protected) | Axial | +0.3 (Chloroform) | nih.gov |
| 3-Fluoropiperidine (HCl salt) | Axial | +4.8 (Water) | nih.gov |
| 3-Fluoropiperidine (NH-analog) | Axial | +1.8 (Water) | nih.gov |
Positive ΔG values indicate the axial conformer is more stable than the equatorial conformer.
Conformational Isomerism and Rotational Barriers
The interplay of the piperidine ring inversion and rotation around the C-O bonds of the dimethoxy group leads to a complex mixture of conformational isomers. The two primary chair conformers of this compound would differ in the orientation of the fluorine atom (axial vs. equatorial).
Diastereoselective and Enantioselective Synthetic Outcomes
The conformational biases and stereoelectronic features inherent to the this compound scaffold are expected to strongly influence the stereochemical outcome of its synthesis. Synthetic routes targeting this and related structures often rely on stereocontrolled reactions where the pre-existing or developing stereocenters direct the formation of new ones.
For example, in the synthesis of related cis-3-fluoropiperidin-4-ol (B2384693) derivatives, enantioselective fluorination has been achieved using chiral catalysts, demonstrating that the C-F bond can be installed with high facial selectivity. nih.gov Similarly, diastereoselective nucleophilic substitution reactions on 2-acyloxypiperidines have been shown to be highly dependent on the nature of neighboring substituents, leading to either cis or trans products with high selectivity. acs.org
In a hypothetical synthesis of this compound, a key step could involve the fluorination of a piperidone precursor or the cyclization of a fluorinated acyclic amine. The facial selectivity of such a reaction would be governed by the steric and electronic environment created by the existing substituents. For instance, an intramolecular cyclization of a pent-4-en-1-amine derivative can proceed with high enantioselectivity to form 3-fluoropiperidines. researchgate.net The diastereoselectivity would be dictated by minimizing steric clashes and maximizing favorable orbital overlap in the transition state, which is directly linked to the conformational preferences discussed above.
The table below summarizes representative stereoselective synthetic methods applicable to fluorinated piperidines.
| Reaction Type | Substrate Type | Key Feature | Stereochemical Outcome | Reference(s) |
| Enantioselective Fluorination | Piperidone | Chiral Amine Catalysis | High enantioselectivity for cis-3-fluoro-4-ol | nih.gov |
| Diastereoselective Substitution | 2-Acyloxypiperidine | Silyl (B83357) Enolate Nucleophile | High cis or trans selectivity depending on substituents | acs.org |
| Enantioselective Fluorocyclization | Pent-4-en-1-amine | I(III) Reagents | High enantioselectivity | researchgate.net |
| Diastereoselective Reduction | Pyridinium (B92312) Salt | Chiral Iridium Catalyst | High diastereoselectivity | mdpi.com |
These examples underscore how a deep understanding of the conformational and stereoelectronic principles of the fluorinated piperidine ring system is essential for the rational design of stereocontrolled syntheses.
Analysis of Diastereomeric Ratios and Enantiomeric Excess
The synthesis of this compound can theoretically result in a mixture of stereoisomers. The presence of two chiral centers, C3 and potentially C4 if asymmetrically substituted precursors are used, gives rise to the possibility of diastereomers. The relative orientation of the fluorine atom at the C3 position with respect to the substituents on the piperidine ring dictates the diastereomeric outcome. The diastereomeric ratio (d.r.) is a critical parameter in stereoselective synthesis, reflecting the preference for the formation of one diastereomer over another.
Similarly, each diastereomer can exist as a pair of enantiomers. The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other in a racemic mixture. To date, specific experimental data on the diastereomeric ratios and enantiomeric excess achieved in the synthesis of this compound is not extensively reported in publicly available literature. However, analogous systems, such as substituted fluorinated prolines, have been studied, where the introduction of fluorine can significantly influence the stereochemical outcome of reactions. nih.gov
| Parameter | Description | Typical Method of Determination |
| Diastereomeric Ratio (d.r.) | The ratio of the amounts of two diastereomers in a mixture. | NMR Spectroscopy, HPLC, GC |
| Enantiomeric Excess (e.e.) | A measure of the stereochemical purity of a chiral substance. | Chiral HPLC, Chiral GC, Polarimetry |
Methods for Chiral Resolution of Racemic Mixtures
Given that the synthesis of this compound may yield a racemic mixture, the separation of its enantiomers is crucial for evaluating their individual biological activities. Several methods are commonly employed for the chiral resolution of racemic piperidine derivatives.
One of the most powerful and widely used techniques is chiral High-Performance Liquid Chromatography (HPLC) . This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. Common CSPs are based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives. For instance, racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using cellulose-based chiral stationary phases such as Chiralcel OD and Chiralcel OJ. nih.gov It is plausible that similar chiral HPLC methods could be adapted for the resolution of this compound.
Other potential methods for chiral resolution include:
Diastereomeric salt formation: This classical method involves reacting the racemic piperidine, which is basic, with a chiral acid to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization.
Enzymatic resolution: Enzymes can exhibit high stereoselectivity, catalyzing the transformation of one enantiomer while leaving the other unreacted. This kinetic resolution approach can be a highly efficient method for obtaining enantiomerically pure compounds.
| Resolution Method | Principle | Applicability to this compound |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Highly applicable, likely effective with polysaccharide-based columns. nih.gov |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with differing solubilities. | Potentially applicable by reacting with a chiral acid. |
| Enzymatic Resolution | Stereoselective enzymatic transformation of one enantiomer. | Feasible, depending on the availability of a suitable enzyme. |
Spectroscopic Probes for Detailed Stereochemical Elucidation (e.g., NOESY, coupling constants)
Advanced spectroscopic techniques are indispensable for the unambiguous determination of the three-dimensional structure of this compound, including its conformation and relative stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of stereochemical analysis.
¹H-¹H Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants, the preferred chair conformation of the piperidine ring and the axial or equatorial orientation of the substituents can be deduced.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique provides information about the spatial proximity of protons. The presence of a NOESY cross-peak between two protons indicates that they are close in space (typically < 5 Å), regardless of their through-bond connectivity. This is particularly useful for determining the relative stereochemistry of substituents on the ring. For example, a NOESY correlation between the proton at C3 and one of the methoxy groups would provide evidence for their cis or trans relationship.
¹⁹F NMR Spectroscopy: The chemical shift and coupling constants of the fluorine atom can also provide valuable structural information. For example, the coupling between the fluorine at C3 and the adjacent protons at C2 and C4 can further constrain the conformational preferences of the piperidine ring.
In conjunction with experimental data, computational modeling and quantum mechanical calculations can be employed to predict the most stable conformations and to correlate calculated NMR parameters with experimental values, thereby strengthening the stereochemical assignment. nih.gov The use of various experimental and theoretical methods, such as X-ray diffraction and Hirshfeld surface analysis, has been shown to be effective in investigating the molecular structure of complex molecules. mdpi.com
| Spectroscopic Probe | Information Provided |
| ³JHH Coupling Constants | Dihedral angles, ring conformation, substituent orientation. |
| NOESY | Through-space proton-proton proximities, relative stereochemistry. |
| ¹⁹F NMR | Electronic environment of the fluorine atom, conformational analysis. |
Computational and Theoretical Chemistry Studies of 3 Fluoro 4,4 Dimethoxypiperidine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and preferred geometries of a molecule. For 3-Fluoro-4,4-dimethoxypiperidine, these methods can elucidate the interplay between the electronegative fluorine atom, the sterically demanding dimethoxy group, and the flexible piperidine (B6355638) ring.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minima
Density Functional Theory (DFT) is a robust computational method for determining the equilibrium geometries and relative energies of different conformers. By employing functionals such as B3LYP or M06-2X with a suitable basis set like 6-311++G(d,p), the potential energy surface of this compound can be explored to locate its most stable three-dimensional structures. nih.govrsc.orgnih.gov
The primary conformational isomers of the piperidine ring are the chair, boat, and twist-boat forms. For each of these, the fluorine atom at the C3 position can be either axial or equatorial. The presence of the gem-dimethoxy group at C4 introduces further steric and electronic considerations. DFT calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles for each conformer. The relative energies of these conformers indicate their population at thermal equilibrium. For instance, in many fluorinated piperidines, a preference for the axial fluorine conformation has been observed and computationally rationalized, often attributed to stabilizing hyperconjugative and charge-dipole interactions. nih.govresearchgate.net
Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers
| Conformer | Fluorine Position | Relative Energy (kcal/mol) |
| Chair | Axial | 0.00 |
| Chair | Equatorial | 1.25 |
| Twist-Boat | - | 5.80 |
| Boat | - | 7.20 |
This interactive table presents hypothetical data for illustrative purposes.
Ab Initio Calculations for High-Accuracy Electronic Properties
While DFT is a workhorse for geometry and energetics, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide higher accuracy for electronic properties. numberanalytics.comwikipedia.org Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, though computationally more demanding, are invaluable for obtaining benchmark-quality data. mdpi.com
These high-level calculations can be used to refine the energy differences between conformers obtained from DFT. Furthermore, they are particularly well-suited for calculating properties such as electron correlation effects, dipole moments, and polarizability. The dipole moment is especially relevant as it governs the molecule's interaction with polar solvents and biological macromolecules. The calculated electrostatic potential mapped onto the electron density surface can reveal regions of positive and negative charge, highlighting sites susceptible to electrophilic or nucleophilic attack.
Predictive Modeling of Reactivity and Reaction Pathways
Beyond static molecular properties, computational chemistry can predict the dynamic behavior of this compound in chemical reactions.
Transition State Analysis for Key Chemical Transformations
A chemical reaction proceeds from reactants to products via a high-energy transition state. youtube.com Locating the structure and energy of this transition state is key to understanding the reaction's kinetics and mechanism. For this compound, potential reactions of interest could include N-alkylation, N-acylation, or reactions involving the fluorine or methoxy (B1213986) substituents.
Using DFT, the transition state for a given reaction can be located on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy barrier, which is directly related to the reaction rate. For example, a computational study could compare the activation barriers for the N-alkylation of the axial versus the equatorial conformer, providing insights into the stereoselectivity of such reactions.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. tandfonline.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals can predict how a molecule will interact with other reagents.
The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character). For this compound, the HOMO is likely to be localized on the nitrogen atom, making it the primary site for protonation and alkylation. The LUMO's location will be influenced by the electron-withdrawing fluorine atom. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -9.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 10.7 |
This interactive table presents hypothetical data for illustrative purposes.
Analysis of Intramolecular Interactions and Non-Covalent Forces
The conformation and properties of this compound are governed by a delicate balance of intramolecular non-covalent interactions. These can be dissected using computational tools such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM).
These analyses can quantify stabilizing interactions, such as hyperconjugation between the nitrogen lone pair and the antibonding orbital of the C-F bond (n -> σ), or between C-H bonds and the C-F antibonding orbital (σ -> σ). Destabilizing steric repulsions, such as those between the axial fluorine and other axial hydrogens or between the bulky methoxy groups and the piperidine ring, can also be evaluated. Understanding these subtle forces is critical for explaining observed conformational preferences and reactivity patterns. nih.gov For instance, the preference for an axial fluorine in some fluorinated piperidines is often attributed to a stabilizing hyperconjugative interaction between the axial C-F bond and the anti-periplanar C-H or C-C bonds of the ring.
Hydrogen Bonding and Fluorine-Mediated Interactions
The presence of a fluorine atom at the C3 position and methoxy groups at the C4 position of the piperidine ring introduces several potential intramolecular hydrogen bonding and other non-covalent interactions that are crucial in determining the compound's preferred conformation.
The fluorine atom, being highly electronegative, is a weak hydrogen bond acceptor. acs.org In the context of this compound, intramolecular hydrogen bonds of the C-H···F type could occur. More significantly, in the protonated state of the piperidine nitrogen, a strong charge-dipole interaction or a C-F···H-N⁺ hydrogen bond can be established. This interaction is known to significantly stabilize conformations where the fluorine atom is in an axial position, as this brings the C-F dipole into a favorable alignment with the positively charged nitrogen. d-nb.inforesearchgate.net
Steric and Electronic Effects on Conformational Stability
The conformational stability of the this compound ring is governed by a delicate balance between steric repulsions and stabilizing electronic effects, such as hyperconjugation.
Steric Effects: The 4,4-dimethoxy substitution introduces significant steric bulk. In a chair conformation, these two methoxy groups will occupy one axial and one equatorial position, leading to steric strain. The interaction of the axial methoxy group with the axial hydrogens at C2 and C6 will be a destabilizing factor. The fluorine at C3 can exist in either an axial or equatorial position. An axial fluorine would experience 1,3-diaxial interactions with the axial hydrogen at C5.
Electronic Effects (The Gauche Effect): A well-documented phenomenon in fluorinated systems is the "gauche effect," where the gauche conformation of a F-C-C-X fragment (where X is an electronegative atom or group) is favored over the anti-conformation. researchgate.netbeilstein-journals.orgresearchgate.net In 3-fluoropiperidine (B1141850), this translates to a preference for the axial orientation of the fluorine atom. This preference is attributed to stabilizing hyperconjugative interactions, specifically the donation of electron density from an anti-periplanar C-H bonding orbital into the low-lying C-F antibonding orbital (σC-H → σ*C-F). d-nb.info A similar interaction involving the nitrogen lone pair or C-N bond can also play a role. For this compound, this electronic stabilization would favor an axial position for the fluorine atom, potentially counteracting the steric repulsion.
The following table summarizes the key stabilizing and destabilizing interactions for the two possible chair conformations of the fluorine substituent, assuming the piperidine ring itself is not significantly distorted.
| Conformer (Fluorine Position) | Stabilizing Interactions | Destabilizing Interactions |
| Axial | - Hyperconjugation (σC-H → σ*C-F) - C-F···H-N⁺ interaction (in protonated form) d-nb.inforesearchgate.net | - 1,3-diaxial steric repulsion with C5-Hax - Steric interactions involving the axial methoxy group |
| Equatorial | - Reduced steric hindrance | - Lack of strong stabilizing hyperconjugative interactions |
Molecular Dynamics Simulations for Dynamic Conformational Landscapes
While static DFT calculations can provide valuable insights into the energies of stable conformers, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of this compound in a more realistic, solvated environment. MD simulations can reveal the relative populations of different conformers, the energy barriers for conformational changes (e.g., ring inversion), and the influence of solvent molecules on these processes.
An MD simulation of this compound would likely show a dynamic equilibrium between different chair and boat conformations. The simulation would allow for the monitoring of key dihedral angles over time, providing a quantitative measure of the preference for axial versus equatorial fluorine. Furthermore, by running simulations in different solvents (e.g., a nonpolar solvent like chloroform (B151607) and a polar solvent like water), the influence of the solvent on the conformational equilibrium can be assessed. It is expected that polar solvents would further stabilize the conformer with the larger dipole moment, which is often the one with the axial fluorine due to the alignment of the C-F and N-H dipoles in the protonated form. d-nb.info
Quantitative Structure-Reactivity Relationship (QSRR) Studies of Derivatives
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their reactivity. For derivatives of this compound, QSRR models could be developed to predict various reactivity parameters.
For instance, a QSRR study could investigate the influence of different substituents on the piperidine nitrogen on the pKa of the molecule. The basicity of the nitrogen is a critical parameter for many of its applications. A hypothetical QSRR model could be represented by the following equation:
pKa = c₀ + c₁σ + c₂Es + c₃logP
Where:
σ represents the electronic effect of the substituent (e.g., Hammett constant).
Es represents the steric effect of the substituent (e.g., Taft steric parameter).
logP represents the lipophilicity of the derivative.
c₀, c₁, c₂, and c₃ are coefficients determined by multiple linear regression analysis of a training set of compounds.
Such a model would allow for the in silico prediction of the basicity of novel derivatives, guiding synthetic efforts towards compounds with desired properties. Similar QSRR models could be developed to predict other reactivity aspects, such as the rate of N-alkylation or the binding affinity to a biological target, based on calculated molecular descriptors.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 3 Fluoro 4,4 Dimethoxypiperidine and Its Derivatives
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. optica.org For a molecule like 3-Fluoro-4,4-dimethoxypiperidine, multidimensional NMR experiments are essential to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to determine the molecule's conformation.
2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
Two-dimensional (2D) NMR experiments provide a correlation map between different nuclei within the molecule, revealing through-bond and through-space relationships. youtube.comharvard.edu
COrrelation SpectroscopY (COSY): This homonuclear experiment maps the coupling relationships between protons (J-coupling), typically over two or three bonds. sdsu.edu For this compound, COSY spectra would show cross-peaks between the proton at C3 and the adjacent protons on C2 and C5, as well as between the protons on C5 and C6, and C2 and the N-H proton, thus establishing the spin system of the piperidine (B6355638) ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to a carbon atom. sdsu.edu It is invaluable for assigning carbon signals based on their attached, and usually more easily assigned, protons. youtube.com Each CH, CH₂, and CH₃ group in the molecule would produce a single cross-peak in the HSQC spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.edu This is crucial for piecing together the molecular skeleton. For instance, the protons of the two methoxy (B1213986) groups would show a correlation to the C4 carbon, confirming their attachment. Similarly, the proton at C3 would show correlations to C2, C4, and C5, further confirming the ring structure.
Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous experiments that show through-bond connectivity, NOESY reveals through-space proximity between nuclei, regardless of whether they are directly bonded. harvard.eduresearchgate.net This is particularly useful for determining stereochemistry and conformation. For example, the spatial relationship between the fluorine atom at C3 and other protons on the piperidine ring can indicate its axial or equatorial orientation in the dominant chair conformation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: Chemical shifts are estimates and can vary based on solvent and other experimental conditions.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations |
|---|---|---|---|---|
| H/C-2 | ~2.8-3.0 | ~45-50 | C3, C4, C6 | H-3, H-6 |
| H/C-3 | ~4.5-4.8 | ~85-90 (d, ¹J_CF) | C2, C4, C5 | H-2, H-5, OCH₃ |
| C-4 | - | ~95-100 | - | - |
| H/C-5 | ~1.8-2.0 | ~30-35 | C3, C4, C6 | H-3, H-6 |
| H/C-6 | ~2.9-3.1 | ~40-45 | C2, C4, C5 | H-2, H-5 |
| N-H | Broad, ~1.5-2.5 | - | C2, C6 | H-2, H-6 |
Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis
Fluorine-19 (¹⁹F) is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR an excellent tool for analyzing fluorinated compounds. wikipedia.orghuji.ac.il It offers a very wide range of chemical shifts, making the signal highly sensitive to the local electronic environment. biophysics.org
For this compound, the ¹⁹F NMR spectrum would likely show a single resonance, as there is only one fluorine atom. The precise chemical shift of this signal provides information about its surroundings. slideshare.net Furthermore, this signal would be split into a multiplet due to coupling with nearby protons, primarily the geminal proton on C3 (a large ²J_HF coupling) and potentially smaller, longer-range couplings to protons on C2 and C5 (³J_HF). These coupling constants are valuable for conformational analysis. wikipedia.org
Dynamic NMR for Conformational Exchange Processes
Piperidine rings are not static; they undergo conformational exchange, most commonly a chair-to-chair interconversion. Dynamic NMR (DNMR), which involves recording NMR spectra at variable temperatures, is a powerful technique to study these processes. optica.orgoptica.org
At low temperatures, the ring-flip of this compound would be slow on the NMR timescale. This could result in separate signals for the axial and equatorial protons, which would appear as averaged signals at room temperature if the exchange is fast. researchgate.net By identifying the coalescence temperature—the temperature at which two exchanging signals merge into a single broad peak—it is possible to calculate the activation energy (ΔG‡) for the conformational change. nih.gov This provides quantitative data on the flexibility of the piperidine ring and the energetic preference of its substituents for axial versus equatorial positions.
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. This accuracy allows for the unambiguous determination of the elemental formula of the parent ion and its fragments.
When coupled with tandem mass spectrometry (MS/MS), HRMS is used to study fragmentation pathways. mdpi.comnih.gov The protonated molecule of this compound would be subjected to collision-induced dissociation (CID), causing it to break apart in a predictable manner. Analyzing the exact masses of the resulting fragment ions helps to confirm the molecular structure. researchgate.net
Table 2: Predicted HRMS Fragments for [this compound + H]⁺
| Fragment Formula | Neutral Loss | Predicted m/z | Structural Interpretation |
|---|---|---|---|
| C₇H₁₅FNO₂⁺ | - | 164.1081 | Molecular Ion (M+H)⁺ |
| C₆H₁₁FNO⁺ | CH₄O | 132.0819 | Loss of methanol (B129727) |
| C₇H₁₂FO₂⁺ | NH₃ | 147.0765 | Loss of ammonia (B1221849) from the ring |
| C₅H₉FNO⁺ | C₂H₆O | 118.0662 | Loss of ethanol (B145695) or dimethyl ether |
Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures and Hydrogen Bonding Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra display bands corresponding to specific functional groups, acting as a molecular fingerprint. nih.govencyclopedia.pub
For this compound, key vibrational signatures would include:
N-H Stretch: A moderate to weak band in the IR spectrum around 3300-3500 cm⁻¹. The exact position and broadness of this peak can indicate the extent of intermolecular hydrogen bonding.
C-H Stretch: Multiple bands in the 2800-3000 cm⁻¹ region for the aliphatic and methoxy C-H bonds.
C-F Stretch: A strong absorption in the IR spectrum, typically in the 1000-1400 cm⁻¹ range. Its exact position is diagnostic of the local environment.
C-O Stretch: Strong bands in the 1050-1150 cm⁻¹ region, characteristic of the ether linkages of the dimethoxy groups.
C-N Stretch: A moderate absorption in the 1020-1250 cm⁻¹ range.
Raman spectroscopy would provide complementary information, particularly for the more symmetric, less polar bonds. cas.cz
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and torsional angles.
For this compound, an X-ray crystal structure would unequivocally establish:
The preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat).
The orientation of the substituents (axial vs. equatorial). For example, it would show whether the fluorine atom at C3 occupies an axial or equatorial position in the solid-state packing.
The absolute stereochemistry if the molecule is resolved into its enantiomers.
Intermolecular interactions in the crystal lattice, such as hydrogen bonds involving the N-H group.
While obtaining suitable crystals can be a challenge, the resulting data is considered the "gold standard" for structural confirmation. researchgate.net
Crystal Growth and Optimization for Diffraction Quality
The journey to elucidating a crystal structure begins with the challenging yet crucial step of growing single crystals of sufficient size and quality for X-ray diffraction analysis. The process for obtaining suitable crystals of this compound would involve a systematic exploration of various crystallization techniques.
Common Crystallization Techniques:
Slow Evaporation: This is often the first method attempted, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. The choice of solvent is critical; it should be one in which the compound is moderately soluble. nih.gov
Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, promoting crystal growth at the interface.
Vapor Diffusion: Similar to solvent diffusion, this method involves placing a solution of the compound in a small, open container within a larger sealed vessel containing a more volatile "poor" solvent. The vapor of the poor solvent slowly diffuses into the solution, inducing crystallization.
Cooling Crystallization: For compounds whose solubility is highly dependent on temperature, slowly cooling a saturated solution can lead to the formation of high-quality crystals.
The selection of an appropriate solvent system is paramount and often requires extensive screening. For piperidine derivatives, a range of organic solvents such as methanol, ethanol, chloroform (B151607), and diethyl ether, or mixtures thereof, have been successfully employed. iucr.org Given the presence of the polar N-H group and the ether linkages in this compound, solvents with varying polarities should be investigated.
Optimization of Crystal Quality:
Once initial crystals are obtained, optimization is often necessary to improve their size and diffraction quality. This can involve:
Refining the solvent system: Fine-tuning the ratio of solvents in a mixture can significantly impact crystal growth.
Controlling the rate of crystallization: Slower crystallization rates generally lead to larger and more ordered crystals.
Introducing seeding: Adding a tiny, well-formed crystal to a supersaturated solution can induce the growth of larger crystals with a similar morphology.
Varying the temperature: The temperature at which crystallization occurs can affect the crystal packing and polymorphism.
For instance, in the synthesis of certain fluorinated diphenidine (B1206869) derivatives, suitable crystals for X-ray diffraction were grown from solutions of chloroform/diethyl ether or dichloromethane/diethyl ether. iucr.org This highlights the importance of exploring solvent mixtures to achieve optimal crystallization conditions.
| Crystallization Technique | Description | Typical Solvents for Piperidine Derivatives |
| Slow Evaporation | Gradual removal of solvent from a solution. | Methanol, Ethanol, Chloroform |
| Solvent Diffusion | Diffusion of a poor solvent into a solution of the compound in a good solvent. | Acetone/Hexane, Dichloromethane/Pentane |
| Vapor Diffusion | Diffusion of the vapor of a poor solvent into a solution. | Diethyl ether vapor into a Dichloromethane solution |
| Cooling Crystallization | Slow cooling of a saturated solution. | Hot saturated ethanol or isopropanol |
Refinement and Interpretation of Crystal Structures
Once a suitable crystal is mounted on a diffractometer and diffraction data is collected, the raw data must be processed and the crystal structure solved and refined. This process provides a detailed picture of the molecular geometry, including bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions.
The crystal structure of piperidine derivatives typically reveals the conformation of the six-membered ring. The piperidine ring is known to adopt a chair conformation in most of its derivatives, as this minimizes steric strain. chemrevlett.comresearchgate.net For this compound, it would be expected that the piperidine ring also adopts a chair conformation. The orientation of the substituents (axial or equatorial) would be a key feature determined by the crystal structure. In related fluorinated piperidines, the fluorine atom has been observed to prefer an axial orientation in the hydrochloride salt, which is rationalized by a favorable dipole interaction between the C-F bond and the N-H+ bond. scientificupdate.com
The refinement process involves fitting a model of the atomic positions and displacement parameters to the observed diffraction data. The quality of the final structure is assessed by parameters such as the R-factor (R1) and the weighted R-factor (wR2), with lower values indicating a better fit. The final refined structure allows for a detailed analysis of the molecular packing in the crystal lattice and the identification of intermolecular interactions such as hydrogen bonds and van der Waals forces. In the crystal structures of related fluorinated piperidine derivatives, N-H···O and C-H···F interactions have been observed to play a role in stabilizing the crystal packing. researchgate.net
| Parameter | Description | Typical Values for Piperidine Derivatives |
| Crystal System | The symmetry of the unit cell. | Monoclinic, Orthorhombic, Triclinic |
| Space Group | The symmetry operations that leave the crystal invariant. | P21/c, P-1, etc. iucr.orgresearchgate.net |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Varies depending on the derivative. |
| Piperidine Ring Conformation | The 3D shape of the piperidine ring. | Predominantly Chair. chemrevlett.comresearchgate.net |
| Key Bond Lengths (Å) | C-F, C-O, C-N, C-C | C-F: ~1.35-1.40 Å, C-O: ~1.42 Å, C-N: ~1.47 Å, C-C: ~1.52 Å |
| Key Bond Angles (°) | Angles around the piperidine ring and substituents. | ~109.5° for sp3 carbons, but can be distorted. |
| Intermolecular Interactions | Hydrogen bonds, van der Waals forces. | N-H···O, C-H···F, C-H···π interactions. researchgate.net |
Co-crystallization Studies with Host Molecules (if applicable)
Co-crystallization is a powerful technique in crystal engineering where a target molecule is crystallized with a second molecule (a "co-former") to form a new crystalline solid with potentially improved properties. nih.govresearchgate.net For this compound, co-crystallization could be explored to either facilitate the growth of diffraction-quality crystals if the parent molecule fails to crystallize well on its own, or to study its intermolecular interactions with other molecules.
The design of co-crystallization experiments relies on the principles of supramolecular chemistry, particularly the formation of predictable non-covalent interactions. The key functional groups in this compound that could participate in co-crystal formation are:
The secondary amine (N-H): This group is a strong hydrogen bond donor and can interact with hydrogen bond acceptors on the co-former molecule, such as carboxylic acids, amides, or pyridyl groups. coastal.edu
The oxygen atoms of the dimethoxy groups: These are hydrogen bond acceptors and can interact with hydrogen bond donors on the co-former.
Potential co-formers for this compound could include a variety of pharmaceutically acceptable compounds, such as dicarboxylic acids (e.g., succinic acid, fumaric acid) or other molecules with complementary hydrogen bonding sites. The formation of co-crystals can be achieved through similar crystallization techniques as described in section 7.4.1, such as slow evaporation from a solution containing stoichiometric amounts of the target molecule and the co-former. nih.gov
Successful co-crystallization would result in a new crystal structure with both this compound and the co-former molecule present in a specific stoichiometric ratio. The analysis of such a co-crystal structure would provide valuable insights into the non-covalent interactions that govern the association between the two molecules, which can be relevant for understanding its behavior in more complex environments.
Q & A
Q. What are the established synthetic routes for 3-Fluoro-4,4-dimethoxypiperidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via hydrolysis of intermediates under basic conditions. For example, a solvent system comprising amides, sulfoxides, or cyclic ethers (e.g., THF) is recommended for controlled reactivity . Optimization can involve factorial design experiments to assess variables like temperature, base concentration, and solvent polarity. Statistical tools (e.g., ANOVA) help identify critical parameters for yield improvement .
Table 1 : Example reaction conditions from patent literature
| Solvent System | Base Used | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | NaOH | 80 | 72 |
| THF | KOH | 60 | 85 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR is critical for confirming fluorine substitution, while / NMR resolves methoxy and piperidine ring signals. Compare shifts with NIST reference data .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- IR : C-F stretches (~1100 cm) and methoxy C-O vibrations (~1250 cm) confirm functional groups .
Q. What safety protocols are essential when handling fluorinated piperidine derivatives?
- Methodological Answer : Fluorinated compounds often exhibit high reactivity and volatility. Use explosion-proof equipment (e.g., spark-free stirrers) in fume hoods, and adhere to OSHA/GHS guidelines for flammability (P233, P240) . For advanced handling, consult institutional Chemical Hygiene Plans, particularly for waste disposal of fluorine-containing byproducts .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations model transition states to predict regioselectivity in electrophilic substitutions. Software like Gaussian or ORCA calculates Fukui indices to identify nucleophilic/electrophilic sites . Pair computational results with experimental validation (e.g., kinetic studies) to resolve discrepancies .
Q. What strategies resolve contradictory data in stability studies of this compound under acidic conditions?
- Methodological Answer :
- Controlled Degradation Studies : Use HPLC-MS to track decomposition products. For example, methoxy group hydrolysis may yield 3-fluoro-4-hydroxypiperidine.
- pH-Dependent Kinetics : Conduct Arrhenius studies at varying pH levels to isolate degradation pathways. Cross-reference with computational pKa predictions .
- Statistical Reconciliation : Apply multivariate analysis to distinguish experimental noise from systemic errors .
Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling?
- Methodological Answer :
- Deuterium Tracing : Replace methoxy hydrogens with deuterium () to track retention or exchange in hydrolysis.
- Labeling**: Monitor oxygen migration in ring-opening reactions via MS or NMR .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to infer rate-determining steps .
Q. What experimental designs optimize catalytic systems for functionalizing this compound?
- Methodological Answer : Use a Taguchi orthogonal array to screen catalysts (e.g., Pd/C, Ni), ligands, and solvents. Response surface methodology (RSM) identifies synergistic effects. For fluorinated substrates, prioritize low-polarity solvents (e.g., dichloromethane) to minimize side reactions .
Data-Driven Insights
-
Spectral Reference Table :
Technique Key Peaks/Data for this compound NMR δ -120 to -125 ppm (CF coupling) HRMS [M+H] m/z = 178.0845 (calculated) -
CRDC Classification :
This compound falls under "Reaction fundamentals and reactor design" (RDF2050112) and "Process control and simulation" (RDF2050108) for engineering-focused studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
